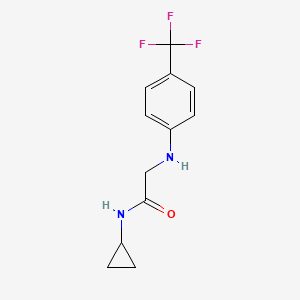
n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a trifluoromethyl-substituted phenyl group, and an acetamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step can be achieved through various methods, including the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Acetamide Moiety: The acetamide group is typically introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioacetamides.
Scientific Research Applications
n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-Aryl-2-trifluoromethyl-quinazoline-4-amine: Studied for its anticancer properties.
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Used in various chemical and pharmaceutical applications.
Uniqueness
n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide is unique due to its combination of a cyclopropyl group, a trifluoromethyl-substituted phenyl group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13F3N2O |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-(trifluoromethyl)anilino]acetamide |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)8-1-3-9(4-2-8)16-7-11(18)17-10-5-6-10/h1-4,10,16H,5-7H2,(H,17,18) |
InChI Key |
MBFJFYUCZIVVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


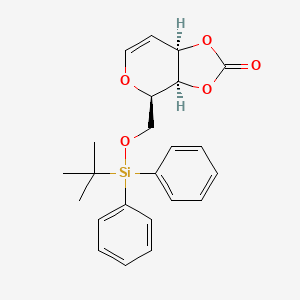
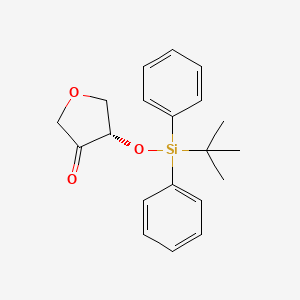
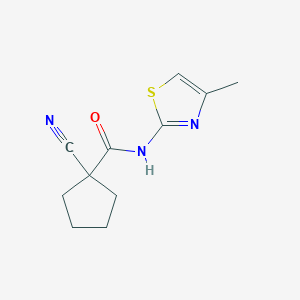
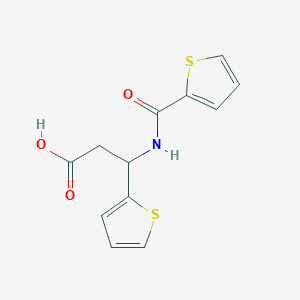
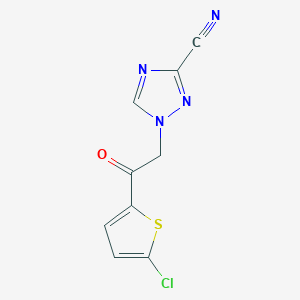
![(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate](/img/structure/B14902334.png)

![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
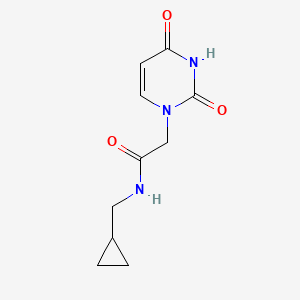
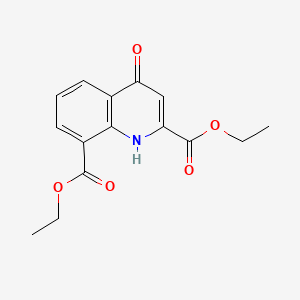
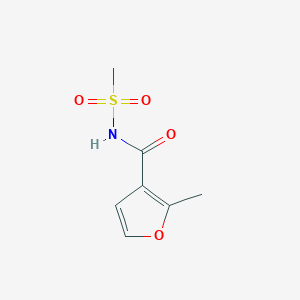
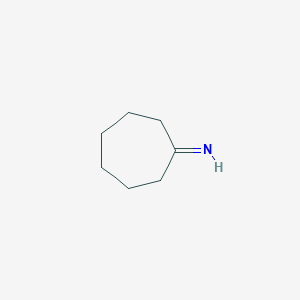
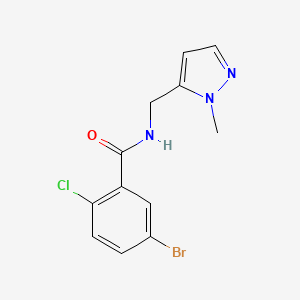
![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
